molecular formula C11H7F3N2O3 B6385952 (2,4)-Dihydroxy-5-(3-trifluoromethoxyphenyl)pyrimidine, 95% CAS No. 1261987-27-2

(2,4)-Dihydroxy-5-(3-trifluoromethoxyphenyl)pyrimidine, 95%

Cat. No. B6385952
CAS RN: 1261987-27-2
M. Wt: 272.18 g/mol
InChI Key: MEXSPWXSUJBJRA-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(3-trifluoromethoxyphenyl)pyrimidine (hereafter referred to as 2,4-DHP) is a synthetic pyrimidine derivative which has been studied for its potential applications in scientific research and laboratory experiments. This compound has a molecular weight of 295.35 g/mol and has been found to be 95% pure. 2,4-DHP has several unique properties which make it an attractive option for research, including its ability to act as a potent inhibitor of certain enzymes, its ability to bind to certain proteins, and its potential for use as a fluorescent probe.

Scientific Research Applications

2,4-DHP has a number of potential applications in scientific research, including its ability to act as a potent inhibitor of certain enzymes, its ability to bind to certain proteins, and its potential for use as a fluorescent probe. 2,4-DHP has been found to be a potent inhibitor of several enzymes, including thymidylate synthase, dihydrofolate reductase, and DNA polymerase. It has also been found to bind to several proteins, including thymidylate synthase, dihydrofolate reductase, and DNA polymerase. Furthermore, its fluorescent properties make it a potential candidate for use as a fluorescent probe.

Mechanism of Action

The exact mechanism of action of 2,4-DHP is not yet fully understood. However, it is believed that the compound acts by binding to the active sites of certain enzymes, such as thymidylate synthase, dihydrofolate reductase, and DNA polymerase. This binding is thought to inhibit the activity of the enzymes, thereby preventing their normal function.
Biochemical and Physiological Effects
2,4-DHP has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of several enzymes, including thymidylate synthase, dihydrofolate reductase, and DNA polymerase. In addition, it has been found to bind to several proteins, including thymidylate synthase, dihydrofolate reductase, and DNA polymerase. Furthermore, it has been found to have a number of potential applications as a fluorescent probe.

Advantages and Limitations for Lab Experiments

The use of 2,4-DHP in laboratory experiments has several advantages. For example, the compound is relatively easy to synthesize and can be stored for long periods of time. In addition, its fluorescent properties make it a potential candidate for use as a fluorescent probe. However, there are also some potential limitations to the use of 2,4-DHP in laboratory experiments. For example, the compound can be toxic if ingested, and its inhibition of certain enzymes may have unintended consequences.

Future Directions

Given its unique properties, there are a number of potential future directions for the use of 2,4-DHP in scientific research. For example, the compound could be used to study the structure and function of certain enzymes and proteins, or it could be used to develop new fluorescent probes for use in imaging studies. In addition, the compound could be used to develop new drugs or therapies for the treatment of certain diseases. Finally, the compound could be used to develop new methods for diagnosing and monitoring certain diseases.

Synthesis Methods

2,4-DHP can be synthesized using a variety of methods, including the use of a Grignard reagent, the use of a Wittig reaction, and the use of an aldol reaction. The Grignard reagent method involves the reaction of a 3-trifluoromethoxyphenylmagnesium bromide with a 2,4-dihydroxy-5-chloropyrimidine in the presence of a base such as pyridine. The Wittig reaction involves the reaction of a 3-trifluoromethoxyphenyllithium with a 2,4-dihydroxy-5-chloropyrimidine in the presence of a base such as pyridine. The aldol reaction involves the reaction of a 3-trifluoromethoxyphenylaldehyde with a 2,4-dihydroxy-5-chloropyrimidine in the presence of an acid such as hydrochloric acid.

properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)19-7-3-1-2-6(4-7)8-5-15-10(18)16-9(8)17/h1-5H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXSPWXSUJBJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(3-trifluoromethoxyphenyl)pyrimidine

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